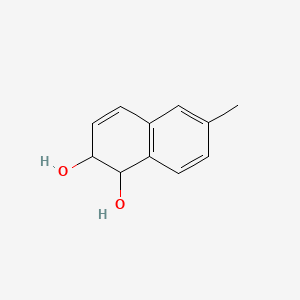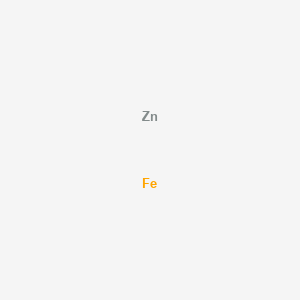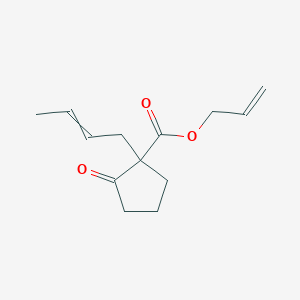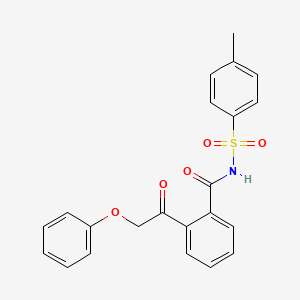
N-Methyl-2,4-dinitro-N-(3-nitrophenyl)-6-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-2,4-dinitro-N-(3-nitrophenyl)-6-(trifluoromethyl)aniline is a complex organic compound characterized by its multiple nitro groups and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2,4-dinitro-N-(3-nitrophenyl)-6-(trifluoromethyl)aniline typically involves multi-step organic reactions. Common starting materials might include aniline derivatives, which undergo nitration, methylation, and trifluoromethylation reactions. Each step requires specific reagents and conditions, such as:
Nitration: Using nitric acid and sulfuric acid to introduce nitro groups.
Methylation: Using methylating agents like methyl iodide or dimethyl sulfate.
Trifluoromethylation: Using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
In an industrial setting, the production of such compounds would involve large-scale reactors and optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography might be employed.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-2,4-dinitro-N-(3-nitrophenyl)-6-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a catalyst or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, possibly as a probe or inhibitor.
Medicine: Investigating its potential as a pharmaceutical agent, particularly if it exhibits bioactivity.
Industry: Use in the development of advanced materials, such as polymers or coatings with specific properties.
Mécanisme D'action
The mechanism by which N-Methyl-2,4-dinitro-N-(3-nitrophenyl)-6-(trifluoromethyl)aniline exerts its effects would depend on its specific application. In biological systems, it might interact with enzymes or receptors, affecting cellular pathways. In chemical reactions, its reactivity would be influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-2,4-dinitroaniline: Lacks the trifluoromethyl and additional nitrophenyl groups.
2,4-Dinitroaniline: Lacks the methyl and trifluoromethyl groups.
Trifluoromethylaniline: Lacks the nitro groups.
Uniqueness
N-Methyl-2,4-dinitro-N-(3-nitrophenyl)-6-(trifluoromethyl)aniline is unique due to the combination of multiple nitro groups and a trifluoromethyl group, which can significantly influence its chemical reactivity and potential applications. The presence of these groups can enhance its electron-withdrawing properties, making it a valuable compound for specific synthetic and industrial applications.
Propriétés
Numéro CAS |
84529-61-3 |
|---|---|
Formule moléculaire |
C14H9F3N4O6 |
Poids moléculaire |
386.24 g/mol |
Nom IUPAC |
N-methyl-2,4-dinitro-N-(3-nitrophenyl)-6-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H9F3N4O6/c1-18(8-3-2-4-9(5-8)19(22)23)13-11(14(15,16)17)6-10(20(24)25)7-12(13)21(26)27/h2-7H,1H3 |
Clé InChI |
GZWFSYGIWNYBLD-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14403535.png)

![Methyl 3-[(benzyloxy)amino]-2-methylpropanoate](/img/structure/B14403550.png)
![Ethyl [butyl(ethoxy)phosphoryl]acetate](/img/structure/B14403558.png)
![N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N'-methylurea](/img/structure/B14403562.png)
![N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14403564.png)
![1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one](/img/structure/B14403565.png)

![1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14403578.png)


